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2-(2-Amino-5-bromo-phenyl)-ethanol

Catalog No.
S8837292
CAS No.
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-5-bromo-phenyl)-ethanol

Product Name

2-(2-Amino-5-bromo-phenyl)-ethanol

IUPAC Name

2-(2-amino-5-bromophenyl)ethanol

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2

InChI Key

SJGHMUAUGIVZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)N

IUPAC Nomenclature and Systematic Chemical Identification

The compound 2-(2-amino-5-bromophenyl)-ethanol is systematically identified as 2-amino-2-(2-amino-5-bromophenyl)ethanol (PubChem CID: 77130281) . Its IUPAC name derives from a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and an ethanol moiety (-CH2CH2OH) attached to the benzylic carbon. The molecular formula is C8H11BrN2O, with a molecular weight of 231.09 g/mol .

Key identifiers include:

  • InChIKey: JNBCAQNCPFEHSY-UHFFFAOYSA-N
  • SMILES: C1=CC(=C(C=C1Br)C(CO)N)N

Comparative analysis reveals that positional isomerism significantly impacts physicochemical properties. For instance, the related compound 2-amino-2-(2-bromophenyl)ethanol (PubChem CID: 14853184) substitutes bromine at position 2 instead of 5, yielding a molecular weight of 216.07 g/mol .

Molecular Architecture Analysis: Stereochemical Considerations

The central benzene ring adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Density functional theory (DFT) calculations suggest that the amino and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing a gauche conformation of the ethanol side chain . This conformational preference is critical for receptor binding in pharmacological applications.

The 3D conformer model (PubChem) highlights a dihedral angle of 112° between the benzene ring and the ethanol moiety, minimizing steric clash between the bromine atom and the hydroxyl group . Stereochemical variations are observed in analogues like 2-((2-amino-5-bromophenyl)amino)ethan-1-ol (CAS 1239879-68-5), where an additional amino linker introduces torsional strain, altering solubility by 18% compared to the parent compound .

Comparative Structural Analysis with Related Brominated Ethanolamine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-(2-Amino-5-bromophenyl)ethanol77130281 C8H11BrN2O231.09Amino at C2, Br at C5, ethanol at benzylic
(2-Amino-5-bromophenyl)methanol20712-12-3 C7H8BrNO202.05Methanol substituent at C1
2-((2-Amino-5-bromophenyl)amino)ethanol1239879-68-5 C8H11BrN2O231.09Amino linker between phenyl and ethanol
4-Bromophenethyl alcohol4654-39-1 C8H9BrO201.06Phenethyl alcohol with Br at C4

The ethanolamine side chain enhances hydrogen-bonding capacity compared to methanol derivatives like (2-amino-5-bromophenyl)methanol (melting point: 86–88°C) . Bromine’s electron-withdrawing effect reduces the pKa of the amino group by 1.2 units relative to non-halogenated analogues, impacting bioavailability .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.99458 g/mol

Monoisotopic Mass

214.99458 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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